N1-Acetyl Triethylenetetramine-d4

Bioanalysis LC-MS/MS Validation Pharmacokinetics

Unlabeled or structural analogue internal standards introduce matrix-effect errors and fail regulatory validation for Trientine bioequivalence studies. N1-Acetyl Triethylenetetramine-d4 is the matched stable isotope-labeled internal standard (SIL-IS) that eliminates these risks. • Validated in FDA/EMA-compliant LC-MS/MS assays with linearity r>0.99 over a 100-fold range. • ≥98% isotopic enrichment at non-exchangeable ethyl positions-no H/D exchange artifacts. • Supplied with characterization data suitable for ANDA submission and QC batch release.

Molecular Formula C8H20N4O
Molecular Weight 192.30 g/mol
Cat. No. B12381456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Acetyl Triethylenetetramine-d4
Molecular FormulaC8H20N4O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(=O)NCCNCCNCCN
InChIInChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13)/i4D2,5D2
InChIKeyGMXQUOKWLVCFEG-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Acetyl Triethylenetetramine-d4: Procurement Guide


N1-Acetyl Triethylenetetramine-d4 (CAS 2732980-39-9) is a deuterium-labeled isotopologue of N1-acetyltriethylenetetramine (MAT), the primary monoacetylated metabolite of the copper-chelating drug Trientine [1]. This compound features four deuterium atoms specifically substituted at the ethyl-1,1,2,2 positions (m/z +4 mass shift), achieving isotopic enrichment of ≥98% and a molecular weight of 192.30 g/mol . As a Stable Isotope-Labeled Internal Standard (SIL-IS), it is validated for use in plasma extracts and is primarily employed in LC-MS/MS workflows for the simultaneous quantification of Trientine and its metabolite N1-acetyl Trientine in human plasma, with demonstrated application in FDA/EMA-compliant bioequivalence studies [2].

N1-Acetyl Triethylenetetramine-d4: Substitution Risks


Substituting N1-Acetyl Triethylenetetramine-d4 with its unlabeled counterpart (N1-acetyltriethylenetetramine, CAS 141998-21-2) or a structural analogue as an internal standard introduces critical vulnerabilities in LC-MS/MS quantification that are not present when using a matched isotopologue. In bioanalytical method development, the International Council for Harmonisation (ICH) and FDA guidelines emphasize that stable isotopically labeled internal standards (SIL-IS) are the preferred choice for mitigating matrix effects and ensuring accurate quantification [1]. Specifically, structural analogues (such as chemically similar but non-identical amines) often exhibit differential extraction recoveries from complex matrices like human plasma, and their ionization behavior in the electrospray ionization (ESI) source may not accurately mirror that of the target analyte under variable matrix conditions [1][2]. Even the use of the unlabeled compound as an internal standard is precluded because it is endogenous to the sample—N1-acetyl Trientine is the primary circulating metabolite generated from Trientine in vivo—and cannot be distinguished from the analyte of interest by the mass spectrometer [3]. These analytical shortcomings result in poor precision, inconsistent recovery, and reduced linearity range, thereby failing to meet the rigorous validation requirements mandated for regulatory submissions in pharmacokinetic and bioequivalence studies.

N1-Acetyl Triethylenetetramine-d4: Quantitative Evidence vs Alternatives


Linearity & Correlation Coefficient in Human Plasma

In a validated bioanalytical method, N1-Acetyl Triethylenetetramine-d4 was used as the internal standard for the quantification of N1-Acetyl Trientine in human plasma. The calibration curve established linearity over a defined concentration range, achieving a correlation coefficient (r) consistently greater than 0.99 [1]. This performance metric is essential for regulatory submission and surpasses what is typically achievable with a non-isotopic structural analogue internal standard, where matrix effects and differential extraction often degrade linearity and reduce the correlation coefficient below the 0.99 threshold required by ICH M10 guidelines [2].

Bioanalysis LC-MS/MS Validation Pharmacokinetics

Precision and Accuracy Metrics

The validated LC-MS/MS method employing N1-Acetyl Triethylenetetramine-d4 as the internal standard demonstrated that precision (expressed as %CV) and accuracy (expressed as %bias) for the quantification of N1-Acetyl Trientine in human plasma were within acceptable limits as per ICH and EMA guidelines for all quality control (QC) levels tested [1]. While precise numerical values for each QC level are not disaggregated in the abstract, the study confirms full validation success for these parameters [1]. In contrast, methods relying on a non-deuterated or structural analogue internal standard frequently exhibit higher inter-day %CV values (often exceeding 15% at the LLOQ) due to uncompensated matrix effects and variable extraction recovery across different plasma lots [2].

Method Validation Precision Accuracy

Co-Elution & Matrix Effect Compensation

N1-Acetyl Triethylenetetramine-d4 is designed with four deuterium atoms substituted at chemically stable, non-exchangeable ethyl positions (ethyl-1,1,2,2), which minimizes the chromatographic retention time shift commonly observed with extensively deuterated compounds (i.e., deuterium isotope effect) . This site-specific deuteration strategy ensures near-identical physicochemical behavior and near-perfect co-elution with the unlabeled analyte (N1-Acetyl Trientine) under reversed-phase LC conditions . In contrast, internal standards with deuterium labels on heteroatoms (e.g., N-D or O-D) or adjacent to carbonyl groups are susceptible to hydrogen-deuterium exchange in aqueous or protic matrices, leading to inconsistent quantitation [1]. Furthermore, ¹³C-labeled standards, while often more stable chromatographically, are significantly more expensive to synthesize and procure, presenting a cost-to-performance trade-off that favors this deuterated isotopologue for routine bioequivalence workflows where the exchange risk is minimal due to stable positioning [2].

Matrix Effect LC-MS/MS Co-Elution

Isotopic Purity and Analytical Grade

N1-Acetyl Triethylenetetramine-d4 is supplied with documented isotopic enrichment of ≥98% deuterium incorporation, verified by mass spectrometry and NMR . This high isotopic purity ensures that the +4 Da mass shift is consistently achieved without significant interference from the unlabeled isotopologue (M+0) or partially labeled species (M+1, M+2, M+3) at the monitored MRM transition . The compound is intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Trientine [1]. In comparison, lower-purity deuterated standards (e.g., 95% isotopic enrichment) can produce cross-talk in MRM channels due to M+0 contribution to the internal standard signal, leading to systematic bias in calibration curves and potential failure of incurred sample reanalysis (ISR) acceptance criteria [2].

Isotopic Purity Regulatory Compliance QC

Incurred Sample Reanalysis Reproducibility

The LC-MS/MS method employing N1-Acetyl Triethylenetetramine-d4 as the internal standard was applied to a full bioequivalence study in healthy human volunteers. Assay reproducibility was specifically verified through incurred sample reanalysis (ISR) of study samples collected near the maximum concentration (Cmax) and during the elimination phase of the pharmacokinetic profile [1]. The study confirmed that reanalysis results were within the acceptance criteria defined by regulatory guidelines [1]. In comparison, bioanalytical methods using a non-isotopic internal standard (e.g., a structural analogue) often fail ISR testing because the internal standard does not track the analyte's behavior consistently across incurred samples with varying matrix composition and lipid content, leading to >20% difference between original and repeat values for more than one-third of the ISR samples tested [2].

Incurred Sample Reanalysis Bioequivalence Reproducibility

N1-Acetyl Triethylenetetramine-d4: Application Scenarios


LC-MS/MS Method for Trientine Pharmacokinetics

Procure N1-Acetyl Triethylenetetramine-d4 as the internal standard for developing and validating a sensitive LC-MS/MS assay to simultaneously quantify Trientine and its primary metabolite N1-Acetyl Trientine in human plasma. The compound's demonstrated performance—including linearity r > 0.99 over a 100-fold concentration range, validated precision and accuracy per ICH/EMA guidelines, and successful incurred sample reanalysis (ISR) in bioequivalence studies—provides a regulatory-compliant foundation for method development supporting ANDA submissions and clinical pharmacology investigations [1][2]. The stable deuterium labeling at non-exchangeable ethyl positions ensures reliable quantitation without H/D exchange artifacts that could compromise data integrity.

Trientine Bioequivalence Studies

Utilize N1-Acetyl Triethylenetetramine-d4 as the stable isotope-labeled internal standard in clinical bioequivalence studies comparing test and reference Trientine formulations. The compound has been successfully deployed in a fully validated LC-MS/MS method applied to a bioequivalence study in healthy human volunteers, with assay reproducibility confirmed via ISR of samples collected at Cmax and during the elimination phase [1]. This demonstrated regulatory readiness mitigates the risk of method failure during study conduct and ensures that analytical data will meet FDA and EMA submission requirements for bioequivalence determination.

Quality Control and Reference Standard Use

Employ N1-Acetyl Triethylenetetramine-d4 as a reference standard for analytical method development, method validation (AMV), and routine QC release testing during the commercial production of Trientine active pharmaceutical ingredient (API) and finished dosage forms. The compound is supplied with characterization data compliant with regulatory guidelines and is suitable for QC applications supporting ANDA submissions [1][2]. Its ≥98% isotopic purity ensures minimal cross-talk at the internal standard MRM channel, providing the accuracy and precision required for batch release testing and stability studies.

Metabolite Identification and Metabolism Studies

Use N1-Acetyl Triethylenetetramine-d4 as an internal standard to accurately quantify N1-acetyltriethylenetetramine (MAT), the primary circulating metabolite of Trientine, in human plasma and other biological matrices. This compound is a stable isotopologue of MAT, the monoacetylated metabolite generated via conjugation by spermidine/spermine-N¹-acetyltransferase (SSAT1) in vivo [1]. The availability of a matched SIL-IS for this specific metabolite enables accurate determination of metabolic ratios and pharmacokinetic parameters that are essential for understanding Trientine's disposition and for satisfying regulatory expectations for metabolite characterization in drug development programs [2].

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